Dichloro-P-cymene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Dichloro-P-cymene is prepared by reacting phellandrene with hydrated ruthenium trichloride . The reaction typically involves high temperatures to facilitate the exchange with other arenes. For example, the reaction can be represented as: [ [(cymene)RuCl_2]_2 + 2 C_6Me_6 \rightarrow [(C_6Me_6)RuCl_2]_2 + 2 cymene ] Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound .
Analyse Chemischer Reaktionen
Dichloro-P-cymene undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with Lewis bases to form monometallic adducts.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often forming different ruthenium complexes.
Catalytic Reactions: It is used as a catalyst in various organic reactions, such as hydrosilylation and hydrogen-borrowing catalysis.
Wissenschaftliche Forschungsanwendungen
Dichloro-P-cymene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other organometallic complexes.
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer drugs.
Wirkmechanismus
The mechanism of action of Dichloro-P-cymene involves its interaction with various molecular targets. In medicinal applications, it targets enzymes, peptides, and intracellular proteins, in addition to DNA, allowing it to specifically target cancer cells . The compound’s ability to form stable complexes with these targets is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Dichloro-P-cymene is structurally similar to (benzene)ruthenium dichloride dimer . its unique p-cymene ligand provides distinct advantages, such as enhanced stability and catalytic efficiency . Other similar compounds include:
(Benzene)ruthenium dichloride dimer: Similar structure but different ligand.
RAPTA-C: A ruthenium(II)-arene complex with significant anticancer properties.
Other Ruthenium-Arene Complexes: These complexes share similar structural features but may have different ligands and applications.
This compound stands out due to its versatility in both chemical reactions and scientific research applications, making it a valuable compound in various fields.
Eigenschaften
CAS-Nummer |
81686-46-6 |
---|---|
Molekularformel |
C10H12Cl2 |
Molekulargewicht |
203.10 g/mol |
IUPAC-Name |
1,3-dichloro-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6H,1-3H3 |
InChI-Schlüssel |
FWCVXUYEZQQEGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1Cl)C(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.